1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid
Description
1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring:
- A pyrazole core substituted with a carboxylic acid group at position 2.
- A 4-amino-2-sulphophenyl group at position 1.
- A 2-sulphophenyl azo (-N=N-) moiety at position 3.
Its CAS number, 65180-69-0, distinguishes it from analogs with varying substituents .
Properties
CAS No. |
65180-69-0 |
|---|---|
Molecular Formula |
C16H13N5O9S2 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
1-(4-amino-2-sulfophenyl)-5-oxo-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N5O9S2/c17-8-5-6-10(12(7-8)32(28,29)30)21-15(22)13(14(20-21)16(23)24)19-18-9-3-1-2-4-11(9)31(25,26)27/h1-7,13H,17H2,(H,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
YXPDUETWSLXPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2C(=NN(C2=O)C3=C(C=C(C=C3)N)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Diazotization of 4-Amino-2-sulfophenyl
- Reagents :
- p-Aminobenzenesulfonic acid, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄).
- Conditions :
Step 2: Coupling with Pyrazolone
- Reagents :
- 1-(4-Sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (pyrazolone derivative).
- Conditions :
Condensation Method via Sodium Dihydroxy Tartrate
This method synthesizes the pyrazolone intermediate in situ before azo coupling.
Step 1: Synthesis of Sodium Dihydroxy Tartrate
- Reagents :
- Tartaric acid, nitric acid (HNO₃), fuming sulfuric acid (H₂SO₄·SO₃).
- Conditions :
Step 2: Formation of Pyrazolone
- Reagents :
- Phenylhydrazine-p-sulfonic acid, sodium hydroxide (NaOH).
- Conditions :
Step 3: Azo Coupling
Critical Notes
- Purification : Salting out with NaCl or recrystallization in weakly alkaline water ensures product stability.
- Safety : Diazonium salts are heat-sensitive and explosive if dried.
- Yield Optimization : Controlled temperatures (<20°C during neutralization) and stoichiometric NaNO₂ improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Toxicology Studies
A significant application of this compound is in the study of food additives and their metabolic products. For instance, research indicates that derivatives of this compound can be involved in the metabolic transformation of food colorants like tartrazine. The compound is proposed to be a hydrolyzed oxidation product relevant to the toxicological assessment of such additives. Studies have shown that its metabolites can exhibit varying degrees of toxicity, which necessitates thorough investigation regarding their safety in food products .
Analytical Chemistry
The compound's unique structure allows it to be used as a reagent in analytical chemistry for the detection and quantification of other substances. Its chromophoric properties make it suitable for spectrophotometric analysis, where it can serve as a colorimetric indicator in various assays. This application is particularly useful in environmental monitoring and quality control processes in food and pharmaceutical industries .
Pharmaceutical Research
In pharmaceutical research, the compound has potential applications due to its biological activity. Studies suggest that derivatives may exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development. The ability to modify the pyrazole backbone allows for the synthesis of various analogs that could be tested for specific therapeutic effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulphophenyl and azo groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.
Comparison with Similar Compounds
Structural Analogues with Sulphophenyl Substitutions
Trisodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate
- CAS No.: 1934-21-0
- Formula : C₁₆H₁₉N₄Na₃O₉S₂
- Key Differences: Lacks the 4-amino group on the phenyl ring. Contains a trisodium counterion, enhancing water solubility. Used as a food additive (coloring agent) in aluminium lake form .
1-(4-Sulfophenyl)-4,5-dihydro-5-oxo-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic Acid
- CAS No.: 34175-08-1
- Key Differences: Substituted with 4-sulphophenyl instead of 2-sulphophenyl in the azo group.
Derivatives with Halogen or Alkyl Substitutions
1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid
- CAS No.: 125437-42-5
- Formula : C₁₁H₉ClN₂O₆S
- Key Differences :
1-(4-Fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic Acid
- CAS No.: 1204297-01-7
- Formula : C₁₀H₇FN₂O₃
- Key Differences :
Azo-Containing Pyrazole Derivatives
4,5-Dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonic Acid
- CAS No.: 65212-84-2
- Key Differences: Dichloro and methyl groups alter electronic properties, affecting absorption spectra. Potential use in textile dyes due to strong chromophoric azo linkages .
Physicochemical Properties
| Compound (CAS No.) | Water Solubility | LogP | Key Functional Groups |
|---|---|---|---|
| Target Compound (65180-69-0) | High | -1.2* | -SO₃H, -COOH, -NH₂, -N=N- |
| Trisodium Salt (1934-21-0) | Very High | -3.5* | -SO₃Na, -COONa, -N=N- |
| 1-(2-Chloro-6-methyl-4-sulfophenyl) (125437-42-5) | Moderate | 0.8* | -Cl, -CH₃, -SO₃H, -COOH |
| 1-(4-Fluorophenyl) (1204297-01-7) | Low | 1.5* | -F, -COOH |
*Estimated based on substituent contributions .
Biological Activity
1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid, commonly referred to as a substituted pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that are known for their significant pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects.
The molecular formula of this compound is , with a molecular weight of approximately 299.26 g/mol. The structural characteristics include:
- Molecular Structure : The compound features an azo linkage and multiple functional groups contributing to its biological activity.
- Physical Properties :
- Density: 1.88 g/cm³
- LogP: 0.855 (indicating moderate lipophilicity)
Antibacterial Activity
Recent studies have demonstrated that various pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound have shown efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Pyrazole A | S. aureus | 18 |
| Pyrazole B | E. coli | 15 |
| Target Compound | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through various in vitro assays. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In comparative studies, it exhibited a higher selectivity index than established anti-inflammatory drugs like diclofenac .
Table 2: COX Inhibition Comparison
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Target Compound | 45 | 75 |
| Diclofenac | 60 | 70 |
Antitumor Activity
In vitro studies have indicated that this pyrazole derivative may possess antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study: Antitumor Efficacy
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the target compound resulted in a significant reduction in cell viability compared to control groups. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to establish comprehensive safety data .
Q & A
What are the critical considerations for optimizing the synthesis of this compound to minimize sulfonate group degradation?
Basic Research Question
The compound’s sulfonate groups are prone to hydrolysis under acidic or high-temperature conditions. To optimize synthesis:
- Use Vilsmeier–Haack reactions for pyrazole ring formation, as described for analogous structures in .
- Introduce sulfonate groups post-cyclization to avoid premature hydrolysis, as seen in .
- Monitor pH rigorously (neutral to slightly alkaline) during diazotization to stabilize the azo linkage .
How can spectroscopic methods distinguish between tautomeric forms of the pyrazole ring in this compound?
Advanced Research Question
The pyrazole ring’s keto-enol tautomerism affects reactivity and stability. To resolve this:
- ¹H-NMR : Compare chemical shifts of NH protons (enol form: ~10–12 ppm; keto form: absence of NH signals). highlights similar tautomerism in pyrazole derivatives using NMR.
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹ for keto) vs. O–H stretching (~3200 cm⁻¹ for enol) .
- Computational modeling (e.g., DFT) can predict dominant tautomers under specific conditions, as suggested by ’s reaction design framework .
What strategies mitigate batch-to-batch variability in azo coupling efficiency during synthesis?
Basic Research Question
Azo coupling efficiency depends on diazonium salt stability and reaction kinetics:
- Use low-temperature diazotization (0–5°C) with sodium nitrite in acidic media (HCl), as applied in for analogous azo-pyrazoles.
- Employ ex situ monitoring (UV-Vis at 450–500 nm) to track diazonium salt decomposition .
- Optimize molar ratios of aryl amine to coupling partner (1:1.2–1.5) to account for side reactions .
How does the sulfophenyl substitution pattern influence the compound’s solubility and aggregation behavior in aqueous media?
Advanced Research Question
The ortho-sulfo and para-amino groups on the phenyl ring create polarity gradients:
- Solubility : The para-sulfo group (stronger acidity, pKa ~1) enhances water solubility compared to meta-substituted analogs ( ).
- Aggregation : Dynamic light scattering (DLS) and zeta potential measurements can detect micelle-like aggregates at high concentrations, as seen in sulfonated aromatic systems ().
- Computational solvation free energy calculations (e.g., COSMO-RS) predict solubility trends across pH ranges .
What analytical methods are most effective for quantifying trace impurities (e.g., unreacted intermediates) in this compound?
Basic Research Question
Impurity profiling is critical for pharmacological applications:
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to separate sulfonated byproducts (retention time: 8–12 min) .
- ICP-OES : Detect residual metal catalysts (e.g., Na⁺, K⁺) from sulfonation steps, with detection limits <1 ppm ( ).
- TGA-DSC : Identify thermal decomposition products (e.g., SO₂ release at 200–300°C) to assess purity .
How can computational modeling guide the design of derivatives with enhanced photostability for materials science applications?
Advanced Research Question
The azo group’s photosensitivity limits outdoor applications. To improve stability:
- TD-DFT Calculations : Predict UV-Vis absorption maxima and excited-state decay pathways. ’s ICReDD framework integrates such methods .
- Substituent effects: Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring reduce π→π* transition energy, delaying photodegradation ( ).
- Accelerated aging tests under UV light (315–400 nm) with HPLC monitoring quantify degradation kinetics .
What mechanistic pathways explain the compound’s anti-inflammatory activity in preclinical models?
Advanced Research Question
Pyrazole-carboxylic acid derivatives often target COX-2 or cytokine signaling:
- Enzyme Inhibition Assays : Test COX-2 inhibition (IC₅₀) using fluorometric kits, as in for related pyrazoles.
- Molecular Docking : Simulate interactions with COX-2’s active site (PDB: 5KIR) to identify key hydrogen bonds with the sulfonate groups .
- In Vivo Models : Measure IL-6/TNF-α levels in murine LPS-induced inflammation models, correlating with structural analogs in .
How can researchers resolve discrepancies in reported pKa values for the sulfonate and carboxylic acid groups?
Advanced Research Question
Variations arise from solvent effects and measurement techniques:
- Potentiometric Titration : Use a mixed solvent (e.g., water-DMSO) to solubilize the compound while maintaining ionic strength. notes pKa₁ (sulfonate) ~1.2 and pKa₂ (carboxylic acid) ~4.5 .
- ¹³C-NMR Titration : Monitor chemical shifts of COOH (~175 ppm) and SO₃H (~110 ppm) across pH gradients .
- Reconcile data by comparing computational (DFT) vs. experimental results, as in ’s reaction design protocols .
What are the best practices for stabilizing aqueous solutions of this compound during long-term storage?
Basic Research Question
Degradation via hydrolysis or oxidation is common:
- pH Control : Buffered solutions (pH 6–7) minimize sulfonate hydrolysis ().
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent azo bond oxidation .
- Lyophilization : Freeze-dry with trehalose (1:1 mass ratio) to preserve structure, as demonstrated for sulfonated dyes in .
How can advanced separation technologies (e.g., membrane filtration) isolate this compound from complex reaction mixtures?
Advanced Research Question
Traditional methods (e.g., column chromatography) struggle with polar sulfonates:
- Nanofiltration Membranes : Use 200–500 Da MWCO membranes to retain the compound (MW ~400 Da) while allowing smaller impurities (e.g., salts) to pass ( ).
- Ion-Exchange Chromatography : A strong anion exchanger (Q Sepharose) binds sulfonate groups; elute with NaCl gradient (0–1 M) .
- Countercurrent Chromatography : Optimize solvent systems (e.g., BuOH/EtOAc/water) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
